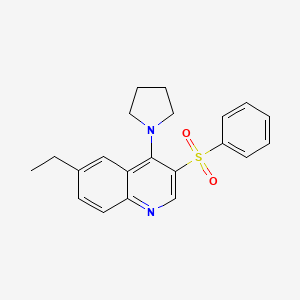

3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline

Description

Properties

IUPAC Name |

3-(benzenesulfonyl)-6-ethyl-4-pyrrolidin-1-ylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2S/c1-2-16-10-11-19-18(14-16)21(23-12-6-7-13-23)20(15-22-19)26(24,25)17-8-4-3-5-9-17/h3-5,8-11,14-15H,2,6-7,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUTVZKYIZQPAMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation, where the quinoline derivative is treated with benzenesulfonyl chloride in the presence of a base such as pyridine.

Ethylation: The ethyl group can be introduced through an alkylation reaction, typically using ethyl iodide and a strong base like sodium hydride.

Pyrrolidinyl Substitution:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, which may reduce the quinoline ring or the sulfonyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst, mild to moderate temperatures.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like triethylamine.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives or sulfonyl group reductions.

Substitution: Substituted benzenesulfonyl derivatives.

Scientific Research Applications

Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a scaffold for designing inhibitors or modulators of biological targets.

Biological Studies: It can be used in studies to understand its interaction with various biological macromolecules, such as proteins and nucleic acids.

Chemical Biology: The compound can serve as a probe to study cellular processes and pathways, given its potential to interact with specific molecular targets.

Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline would depend on its specific biological target. Generally, the compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating enzyme activity by binding to the active site or allosteric sites.

Interacting with Receptors: Acting as an agonist or antagonist to various receptors, thereby influencing cellular signaling pathways.

Modulating Protein-Protein Interactions: Disrupting or stabilizing interactions between proteins, which can affect various cellular functions.

Comparison with Similar Compounds

Structural Analog: PDCApy (3-(4-(Pyrrolidin-1-yl)phenylcarbamoyl)pyrazine-2-carboxylic acid)

Key Differences :

- Substituents: A pyrrolidin-1-yl group is attached via a phenylcarbamoyl linker at position 4, contrasting with the direct substitution on quinoline in the target compound.

- Biological Activity: PDCApy exhibits inhibitory effects against Vibrio cholerae at an IC50 of 25 µM, attributed to its pyrazine-carboxylic acid core . The quinoline scaffold in the target compound may offer distinct binding advantages for bacterial or eukaryotic targets due to its planar aromatic system.

Structural Analog: 6-Chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline

Key Differences :

- Substituents : This compound has a chlorine atom at position 6, a piperidine ring at position 4, and a pyrrolidine group at position 2. The target compound replaces chlorine with ethyl and positions the pyrrolidine at C3.

- Piperidine (6-membered ring) at C4 offers greater conformational flexibility than pyrrolidine (5-membered), which may influence receptor affinity .

- Applications : While specific biological data are unavailable, its commercial availability suggests utility in medicinal chemistry and drug discovery.

Comparative Analysis Table

Research Implications and Gaps

- Electronic and Steric Effects : The benzenesulfonyl group in the target compound likely enhances stability and lipophilicity but may reduce aqueous solubility compared to PDCApy’s carboxylic acid.

- Ring Size Impact: Pyrrolidine (5-membered) vs.

- Need for Empirical Data : Direct comparative studies on solubility, bioavailability, and target-specific efficacy are absent. Future work should prioritize assays against bacterial strains (e.g., V. cholerae) and kinase targets to validate hypotheses derived from structural analysis.

Biological Activity

3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline is a complex organic compound notable for its diverse biological activities. This compound, characterized by its unique structural features, has been the subject of various studies aimed at understanding its potential therapeutic applications, particularly in oncology and infectious diseases.

Chemical Structure and Properties

The compound features a quinoline core with three distinct substituents:

- Benzenesulfonyl group : Enhances solubility and may influence binding interactions.

- Ethyl group : Contributes to hydrophobic interactions, potentially affecting bioavailability.

- Pyrrolidinyl group : Can interact with biological targets, possibly modulating receptor activity.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thus modulating metabolic pathways.

- Receptor Interaction : It may act as an agonist or antagonist to various receptors, influencing cellular signaling pathways.

- Protein-Protein Interaction Modulation : The compound can disrupt or stabilize interactions between proteins, affecting cellular functions.

Biological Activity Data

Research on the biological activity of this compound has yielded promising results in various studies. Below is a summary of key findings:

Case Studies

- Anticancer Properties : In a study evaluating various quinoline derivatives, this compound demonstrated significant cytotoxicity against cancer cell lines, indicating its potential as an anticancer agent.

- Infectious Disease Applications : The compound has shown promise in modulating immune responses and inhibiting microbial growth, suggesting its utility in treating infections caused by resistant strains.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 3-(Benzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline | Lacks ethyl group | Reduced potency in certain biological assays |

| 6-Ethyl-4-(pyrrolidin-1-yl)quinoline | Lacks benzenesulfonyl group | Altered reactivity and binding affinity |

| 3-(Benzenesulfonyl)quinoline | Lacks both ethyl and pyrrolidinyl groups | Significantly different chemical behavior |

Q & A

Q. What strategies optimize lead compound derivatives for in vivo efficacy?

- Methodological Answer :

- SAR studies : Synthesize analogs with varied sulfonyl substituents (e.g., nitro, methoxy) to balance potency and solubility .

- PK/PD modeling : Rodent studies with IV/PO dosing to calculate bioavailability and half-life .

- Formulation : Nanoemulsions (e.g., PLGA nanoparticles) improve blood-brain barrier penetration for CNS targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.